

Molecular Structure and Stereochemical Landscape

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Cyclobutane-1,3-diol

Cat. No.: B2657575

[Get Quote](#)

The foundational understanding of **trans-cyclobutane-1,3-diol** begins with its unique three-dimensional structure, which dictates its physical properties and chemical reactivity.

Connectivity and Stereoisomerism

trans-Cyclobutane-1,3-diol possesses the chemical formula C₄H₈O₂ and a molecular weight of 88.11 g/mol .^{[4][5]} The structure consists of a four-membered carbon ring with hydroxyl (-OH) groups substituted at the C1 and C3 positions.^[6] The designation "trans" specifies the relative stereochemistry of these two substituents, indicating they reside on opposite faces of the cyclobutane ring. The formal IUPAC name is **(1r,3r)-cyclobutane-1,3-diol**.^[7] This stereochemical arrangement is critical, as it creates a distinct, near-linear relationship between the two hydroxyl groups, a feature leveraged in molecular design.

Conformational Analysis: The Puckered Ring

A common misconception is to view the cyclobutane ring as a planar square. In reality, a planar conformation would impose significant torsional strain due to the eclipsing of all eight C-H bonds.^[8] To alleviate this strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.^{[8][9][10]} This puckering reduces the torsional strain at the expense of a slight increase in angle strain, with C-C-C bond angles around 88°.^[8]

This puckering creates two distinct types of substituent positions, analogous to the chair conformation of cyclohexane: axial and equatorial.^[9]

- Axial positions are roughly perpendicular to the average plane of the ring.
- Equatorial positions point outwards from the perimeter of the ring.

For 1,3-disubstituted cyclobutanes, the energetic difference between cis and trans isomers is often small.[\[11\]](#) However, the conformational preference is dictated by minimizing steric interactions. In the case of **trans-cyclobutane-1,3-diol**, the most stable conformation is the one where both bulky hydroxyl groups occupy the more sterically favorable diequatorial positions. This arrangement maximizes their separation, minimizing steric repulsion and leading to a thermodynamically preferred state.

Caption: Puckered conformation of **trans-cyclobutane-1,3-diol**.

Synthesis and Spectroscopic Characterization

The practical application of **trans-cyclobutane-1,3-diol** hinges on its efficient synthesis and unambiguous characterization. While numerous methods exist for constructing cyclobutane rings, a common and scalable approach to cyclobutanediols involves the stereoselective reduction of a diketone precursor.[\[12\]](#)[\[13\]](#)

A General Synthetic Workflow: Reduction of a 1,3-Dione

A robust pathway to **cyclobutane-1,3-diols** involves the catalytic hydrogenation of cyclobutane-1,3-dione. This method is analogous to the industrial synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), a commercially significant monomer.[\[14\]](#)

Experimental Protocol: Conceptual Two-Step Synthesis

- Step 1: Synthesis of Cyclobutane-1,3-dione. This precursor can be synthesized via various routes, often involving the dimerization of ketenes. For the purpose of this guide, we assume the availability of the starting dione.
- Step 2: Catalytic Hydrogenation.
 - To a solution of cyclobutane-1,3-dione in a suitable solvent (e.g., ethanol, water), a heterogeneous catalyst such as Ruthenium on carbon (Ru/C) or Nickel (Ni) is added.[\[14\]](#) [\[15\]](#)

- The reaction mixture is subjected to hydrogen gas (H_2) at elevated pressure and temperature.
- Causality: The catalyst facilitates the addition of hydrogen across the carbonyl groups. This reaction typically produces a mixture of cis and trans diastereomers.[\[14\]](#)[\[16\]](#) The final cis/trans ratio is highly dependent on the choice of catalyst, solvent, and reaction conditions, with some systems favoring the kinetic cis product while others allow for equilibration to the thermodynamic trans product.[\[15\]](#)[\[16\]](#)
- Self-Validation: The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting dione is fully consumed.

- Step 3: Isomer Separation. The resulting mixture of cis and trans diols is separated using column chromatography or fractional distillation to yield the pure trans isomer.

Caption: General synthetic workflow for trans-**cyclobutane-1,3-diol**.

Spectroscopic Signature

Unambiguous identification of trans-**cyclobutane-1,3-diol** is achieved through a combination of standard spectroscopic techniques. The molecule's symmetry simplifies its expected spectra.

Technique	Expected Observations	Rationale
¹ H NMR	Two primary signals: a multiplet for the methine protons (H1, H3) and a multiplet for the methylene protons (H2, H4). A broad singlet for the hydroxyl protons (-OH).	The C ₂ symmetry renders the two methine protons chemically equivalent, as are the four methylene protons. Complex spin-spin coupling between these non-equivalent proton sets leads to multiplet patterns.
¹³ C NMR	Two signals: one for the two equivalent methine carbons (C1, C3) and one for the two equivalent methylene carbons (C2, C4).	The molecule's symmetry results in only two unique carbon environments. The carbon atoms bonded to the electronegative oxygen atoms will appear further downfield.
IR Spectroscopy	Strong, broad absorption ~3200-3600 cm ⁻¹ ; C-H stretches ~2850-3000 cm ⁻¹ ; C-O stretch ~1000-1200 cm ⁻¹ .	The broad absorption is characteristic of O-H stretching in an alcohol, indicative of hydrogen bonding. The other peaks correspond to standard alkane C-H and alcohol C-O bond vibrations. [17]
Mass Spec (EI)	Molecular ion (M ⁺) peak at m/z = 88. Key fragments may include [M-H ₂ O] ⁺ at m/z = 70.	The molecular ion peak confirms the molecular weight. The loss of a water molecule is a common fragmentation pathway for alcohols.

Chemical Reactivity and Applications in Drug Development

The true value of **trans-cyclobutane-1,3-diol** lies in its utility as a rigid, bifunctional building block. Its constrained conformation and well-defined exit vectors for the hydroxyl groups make it an attractive scaffold for both materials science and medicinal chemistry.

Polymer Synthesis

As a diol, the molecule is an ideal monomer for step-growth polymerization. It can react with dicarboxylic acids or their derivatives to form polyesters. The inclusion of the rigid cyclobutane ring into the polymer backbone can significantly increase the material's glass transition temperature (Tg), thermal stability, and mechanical strength compared to polymers made from more flexible aliphatic diols.[14] This principle is exemplified by the commercial success of polyesters based on the derivative CBDO.[14][18]

A Scaffold for Drug Discovery

The use of cyclobutane rings in drug candidates is a rapidly growing strategy to access novel chemical space and improve pharmacokinetic profiles.[2][3]

- **Conformational Restriction:** The rigid cyclobutane core locks attached pharmacophores into specific three-dimensional orientations. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency.[2]
- **Aryl Bioisostere:** The trans-1,3-disubstituted pattern serves as an excellent three-dimensional, non-planar bioisostere for the 1,4-disubstituted benzene ring, a common motif in many drugs.[19] This substitution can improve properties such as metabolic stability and solubility while maintaining the crucial spatial relationship between key binding groups.[2][19]
- **Vectorial Control:** The diequatorial orientation of the hydroxyl groups in the most stable conformer provides two well-defined points for synthetic elaboration, allowing chemists to systematically explore the chemical space around a target.[20]

Several promising drug candidates containing 1,3-disubstituted cyclobutane moieties have been reported, highlighting the scaffold's value in designing inhibitors for targets such as kinases and proteases.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Cyclobutane-1,3-diol | C4H8O2 | CID 3022709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. Buy Cyclobutane-1,3-diol | 63518-47-8 [smolecule.com]
- 7. trans-cyclobutane-1,3-diol 97% | CAS: 1332482-75-3 | AChemBlock [achemblock.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cyclobutane synthesis [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular Structure and Stereochemical Landscape]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2657575#trans-cyclobutane-1-3-diol-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com